molecular formula C8H13ClF2O3S B2878111 [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride CAS No. 2172221-41-7

[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride

Cat. No.: B2878111
CAS No.: 2172221-41-7
M. Wt: 262.7
InChI Key: WUQVMHJLLLAALS-UHFFFAOYSA-N
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Preparation Methods

The preparation of [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent bonding can inhibit the activity of enzymes or alter the function of proteins by modifying their structure. The compound’s ability to form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar types of reactions.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride compound with a trifluoromethyl group instead of a difluoroethyl group.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and sulfonate esters.

Uniqueness:

Properties

IUPAC Name

[4-(1,1-difluoroethyl)oxan-4-yl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF2O3S/c1-7(10,11)8(6-15(9,12)13)2-4-14-5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQVMHJLLLAALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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